Nicotinamidine, N-2-naphthyl-
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Overview
Description
Nicotinamidine, N-2-naphthyl- is a compound that combines the structural features of nicotinamide and naphthalene. Nicotinamide is a form of vitamin B3, while naphthalene is a polycyclic aromatic hydrocarbon. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-2-naphthyl- typically involves the reaction of nicotinamide with 2-naphthylamine. One common method includes the following steps:
Starting Materials: Nicotinamide and 2-naphthylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Nicotinamidine, N-2-naphthyl- may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Nicotinamidine, N-2-naphthyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
Scientific Research Applications
Nicotinamidine, N-2-naphthyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nicotinamidine, N-2-naphthyl- involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways.
Modulating Receptors: It may bind to and modulate the activity of specific receptors.
Interfering with DNA/RNA: The compound can interact with nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar structural features.
Nicotinamide Riboside: Another NAD+ precursor with distinct biological activities.
Nicotinamide Mononucleotide: A compound involved in NAD+ biosynthesis.
Uniqueness
Nicotinamidine, N-2-naphthyl- is unique due to its combination of nicotinamide and naphthalene structures, which confer distinct chemical and biological properties
Properties
CAS No. |
23565-04-0 |
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Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N'-naphthalen-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C16H13N3/c17-16(14-6-3-9-18-11-14)19-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H2,17,19) |
InChI Key |
OZNNBAATRMBYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(C3=CN=CC=C3)N |
Origin of Product |
United States |
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